(3S)-Citramalyl-CoA: A Comprehensive Technical Guide on its Discovery and History
(3S)-Citramalyl-CoA: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway for acetyl-CoA assimilation and the catabolism of the immunomodulatory metabolite itaconate. Its discovery and characterization have been instrumental in elucidating novel carbon fixation routes and understanding the intricate connections between metabolism and cellular defense. This technical guide provides an in-depth exploration of the discovery and history of (3S)-Citramalyl-CoA, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Discovery and Historical Context
The journey to uncover (3S)-Citramalyl-CoA began with investigations into how organisms metabolize C5 dicarboxylic acids. A seminal study in 1964 by R.A. Cooper and H.L. Kornberg on the utilization of itaconate by Pseudomonas sp. laid the foundational groundwork.[1][2][3][4] Their work revealed the existence of an enzymatic activity that cleaved a Coenzyme A derivative of citramalate into pyruvate and acetyl-CoA. This enzyme was named citramalyl-CoA lyase.[1]
Subsequent research in the 1970s further characterized citramalate lyase and its subunits, solidifying the role of citramalyl-CoA as a key metabolic intermediate. However, the broader significance of (3S)-Citramalyl-CoA in central carbon metabolism became more apparent with the elucidation of the ethylmalonyl-CoA pathway. This pathway, identified as an alternative to the glyoxylate cycle for acetyl-CoA assimilation in bacteria like Rhodobacter sphaeroides, prominently features (3S)-Citramalyl-CoA.
More recently, the role of (3S)-Citramalyl-CoA has expanded into the realm of mammalian metabolism and immunology. It is now understood to be a critical intermediate in the degradation pathway of itaconate, a metabolite produced by macrophages during inflammation. The human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for its cleavage, and dysfunction of this enzyme has been linked to alterations in vitamin B12 metabolism.
Biochemical Significance and Metabolic Pathways
(3S)-Citramalyl-CoA is primarily involved in two major metabolic contexts:
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The Ethylmalonyl-CoA Pathway: This pathway is a carbon fixation route that allows organisms to grow on two-carbon compounds like acetate. (3S)-Citramalyl-CoA is formed from the hydration of mesaconyl-CoA and is subsequently cleaved by (3S)-citramalyl-CoA lyase to yield acetyl-CoA and pyruvate. The acetyl-CoA is regenerated for the pathway, while pyruvate can be used for biosynthesis.
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Itaconate Degradation: In macrophages, itaconate is an antimicrobial and anti-inflammatory metabolite. To prevent its accumulation and to recycle its carbon, itaconate is converted to itaconyl-CoA, which is then hydrated to form (3S)-Citramalyl-CoA. CLYBL then cleaves (3S)-Citramalyl-CoA into acetyl-CoA and pyruvate, which can re-enter central metabolism.
The key enzymatic reaction involving (3S)-Citramalyl-CoA is its reversible cleavage, catalyzed by (3S)-Citramalyl-CoA lyase (EC 4.1.3.25) :
(3S)-Citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate
This reaction is a critical node connecting C5 dicarboxylate metabolism with central carbon pathways.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes that metabolize (3S)-Citramalyl-CoA.
Table 1: Kinetic Parameters of Human Citramalyl-CoA Lyase (CLYBL)
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (3S)-Citramalyl-CoA | 24 | 14.1 | 5.9 x 105 |
Table 2: Specific Activities of Citramalyl-CoA Lyase in Different Organisms
| Organism | Condition | Specific Activity (μmol min-1 mg-1) | Reference |
| Chloroflexus aurantiacus | Autotrophic growth | 0.013 (R-citramalyl-CoA lyase) | |
| Pseudomonas sp. | Itaconate-grown | Not specified in snippets |
Experimental Protocols
Enzymatic Synthesis of (3S)-Citramalyl-CoA
This protocol is adapted from methods used for the enzymatic synthesis of various acyl-CoA esters.
Principle: (3S)-Citramalyl-CoA can be synthesized from pyruvate and acetyl-CoA using a promiscuous (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus (CaMCLC) or from citramalate and a CoA donor like succinyl-CoA using a CoA transferase.
Materials:
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(S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (CaMCLC), purified
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Pyruvate
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Acetyl-CoA
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MOPS buffer (100 mM, pH 7.5)
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MgCl2 (5 mM)
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TCEP (1 mM)
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Formic acid
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HPLC system with a C18 column for purification
Procedure:
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Prepare a 500 µL reaction mixture containing 100 mM MOPS (pH 7.5), 5 mM MgCl2, 1 mM TCEP, 50 mM pyruvate, and 10 mM acetyl-CoA.
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Add 20 µg of purified CaMCLC enzyme to initiate the reaction.
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Incubate the reaction mixture at 45°C for 20 minutes.
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Quench the reaction by adding 5 µL of formic acid.
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Purify the synthesized (3S)-Citramalyl-CoA from the reaction mixture using an HPLC system equipped with a C18 column.
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Monitor the elution profile by absorbance at 260 nm and collect the fractions corresponding to (3S)-Citramalyl-CoA.
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Confirm the identity of the product by mass spectrometry.
Assay of (3S)-Citramalyl-CoA Lyase Activity
This spectrophotometric assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.
Principle: The pyruvate produced from the cleavage of (3S)-Citramalyl-CoA is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme activity.
Materials:
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(3S)-Citramalyl-CoA (substrate)
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Lactate dehydrogenase (LDH)
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NADH
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Triethanolamine buffer (100 mM, pH 7.6)
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MgCl2
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Enzyme sample (e.g., cell extract or purified CLYBL)
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Spectrophotometer capable of reading at 340 nm
Procedure:
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Prepare a reaction cocktail in a cuvette containing 100 mM Triethanolamine buffer (pH 7.6), an appropriate concentration of MgCl2, and a saturating concentration of NADH and LDH.
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Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
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Add the enzyme sample to the cuvette and mix.
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Initiate the reaction by adding (3S)-Citramalyl-CoA.
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Immediately monitor the decrease in absorbance at 340 nm for several minutes.
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Calculate the rate of the reaction from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
Caption: The Itaconate Degradation Pathway in Mammalian Cells.
Caption: Experimental Workflow for Synthesis and Assay of (3S)-Citramalyl-CoA.
